An In-depth Technical Guide to 4,7-Dibromo-1-chloroisoquinoline: A Versatile Scaffold for Chemical Innovation
An In-depth Technical Guide to 4,7-Dibromo-1-chloroisoquinoline: A Versatile Scaffold for Chemical Innovation
For Immediate Release
This technical guide provides a comprehensive overview of 4,7-Dibromo-1-chloroisoquinoline, a key building block for researchers, scientists, and professionals in drug development and materials science. With its unique trifunctionalized isoquinoline core, this compound offers a versatile platform for the synthesis of novel and complex molecules.
CAS Number: 223671-32-7
Introduction: The Strategic Importance of Polysubstituted Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antiviral and anticancer properties.[1] The strategic placement of halogen atoms on this scaffold provides chemists with powerful tools for molecular elaboration. Halogenated quinolines and isoquinolines are well-established precursors for a variety of therapeutic agents, most notably antimalarial drugs like chloroquine and amodiaquine, which are derived from 4,7-dichloroquinoline.[2][3][4]
4,7-Dibromo-1-chloroisoquinoline presents a particularly interesting case. It features three distinct halogen atoms, each with differential reactivity, offering a platform for sequential and site-selective chemical modifications. The chlorine atom at the 1-position is highly activated towards nucleophilic aromatic substitution (SNAr), while the bromine atoms at the 4- and 7-positions are amenable to a wide range of palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a programmed, step-wise introduction of diverse functionalities, making it an invaluable intermediate for the construction of complex molecular architectures.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.
Table 1: Physicochemical Properties of 4,7-Dibromo-1-chloroisoquinoline
| Property | Value | Source |
| CAS Number | 223671-32-7 | BLD Pharm |
| Molecular Formula | C₉H₄Br₂ClN | Inferred |
| Molecular Weight | 317.40 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
Safety and Handling:
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Hazard Statements: Based on analogous compounds, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7] It may also be harmful if swallowed or inhaled.[5]
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Precautionary Measures:
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Handle in a well-ventilated area, preferably a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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Synthesis and Spectroscopic Characterization
A plausible and scientifically sound synthetic pathway for 4,7-Dibromo-1-chloroisoquinoline can be proposed based on established methodologies for the synthesis of related polysubstituted isoquinolines. A likely route involves the chlorination of a 4,7-dibromoisoquinolin-1-one precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a suitable precursor, which itself can be synthesized through established routes like the Pomeranz–Fritsch–Bobbitt reaction.[8]
Caption: Proposed two-stage synthesis of 4,7-Dibromo-1-chloroisoquinoline.
General Synthetic Protocol for Chlorination
The conversion of an N-heterocyclic lactam, such as an isoquinolin-1-one, to its corresponding chloro-derivative is a standard transformation in heterocyclic chemistry, typically achieved using reagents like phosphorus oxychloride (POCl₃).
Protocol 1: Synthesis of 1-Chloroisoquinolines from Isoquinolin-1-ones (General Procedure)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 4,7-dibromoisoquinolin-1-one precursor in an excess of phosphorus oxychloride (POCl₃).
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Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
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Quenching: Slowly and carefully pour the residue onto crushed ice with vigorous stirring.
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Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Chemical Reactivity and Applications in Synthesis
The true value of 4,7-Dibromo-1-chloroisoquinoline lies in its potential for selective, sequential functionalization. The three halogen atoms exhibit different reactivities, allowing for a diverse range of chemical transformations.
Sources
- 1. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 4. 4-Bromo-1-chloroisoquinoline | C9H5BrClN | CID 459766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
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- 8. researchgate.net [researchgate.net]
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